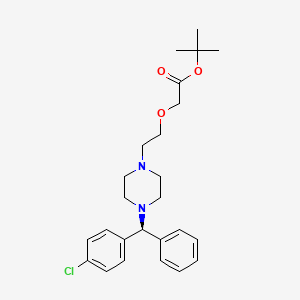
tert-Butyl (S)-Cetirizine
Descripción general
Descripción
Tert-Butyl (S)-Cetirizine, commonly known as TBC, is a chiral pharmaceutical intermediate, which is widely used in the synthesis of various drugs and other compounds. It is a derivative of the antihistamine drug cetirizine, which is used to treat allergies and hay fever. TBC is an important intermediate for the synthesis of cetirizine and is also used in the synthesis of other drugs, such as the anticonvulsant drug zonisamide.
Mecanismo De Acción
Tert-Butyl (S)-Cetirizine acts as an antihistamine, which means it works by blocking the action of histamine, a chemical released by the body during an allergic reaction. Histamine binds to receptors on cells in the body, causing symptoms like sneezing, itching, and watery eyes. TBC blocks the action of histamine, preventing these symptoms.
Biochemical and Physiological Effects
Tert-Butyl (S)-Cetirizine has a number of biochemical and physiological effects. It acts as an antihistamine, as mentioned above, and also has anti-inflammatory and analgesic effects. It also has a number of other effects, such as reducing the production of certain inflammatory mediators, inhibiting the release of histamine from mast cells, and reducing the production of leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl (S)-Cetirizine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is cost-effective. It is also a chiral compound, which makes it useful for the synthesis of chiral compounds. However, it is important to note that TBC is a potent antihistamine and should be handled with caution.
Direcciones Futuras
There are several future directions for the use of Tert-Butyl (S)-Cetirizine. One potential direction is in the development of new drugs, as TBC is an important intermediate in the synthesis of cetirizine and other drugs. Another potential direction is in the study of drug metabolism, as TBC can be used to study the metabolism of drugs and their effects on the body. Additionally, TBC can be used in the synthesis of other pharmaceuticals and chiral compounds. Finally, TBC could be used in the development of new antihistamines, as it has been shown to have anti-inflammatory and analgesic effects.
Aplicaciones Científicas De Investigación
Tert-Butyl (S)-Cetirizine is used in various scientific research applications, such as in the synthesis of cetirizine and other drugs, in the study of drug metabolism, and in the development of new drugs. It is also used in the synthesis of chiral compounds, which are compounds that have two different forms that are mirror images of each other. TBC is also used in the synthesis of other compounds, such as zonisamide, as well as other pharmaceuticals.
Propiedades
IUPAC Name |
tert-butyl 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIKYGPQWQMAG-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (S)-Cetirizine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


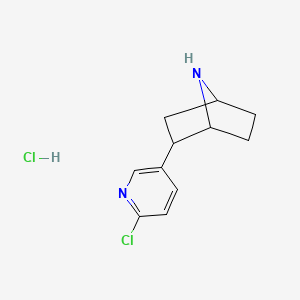


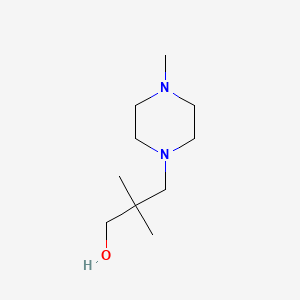
![7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B587071.png)
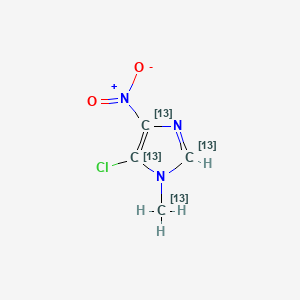
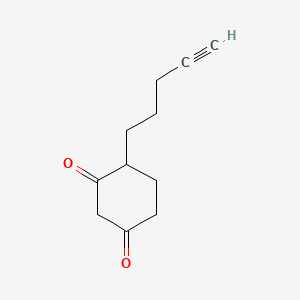
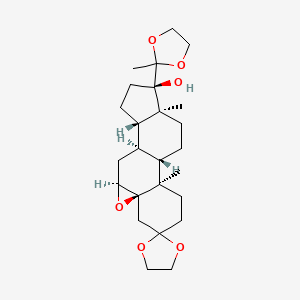
![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)